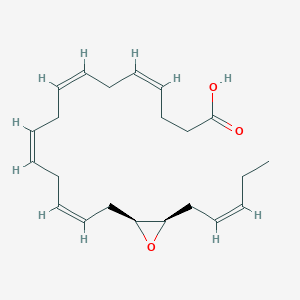
(+/-)16(17)-EpDPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)16(17)-EpDPA, also known as (+/-)16(17)-Epoxydocosapentaenoic acid, is a bioactive lipid derived from the omega-3 fatty acid docosapentaenoic acid (DPA). This compound is part of the epoxy fatty acids family, which are known for their significant roles in various physiological processes, including anti-inflammatory and cardiovascular protective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)16(17)-EpDPA typically involves the epoxidation of docosapentaenoic acid. This can be achieved through various methods, including:
Chemical Epoxidation: Using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide group at the 16(17) position.
Enzymatic Epoxidation: Utilizing cytochrome P450 enzymes to selectively epoxidize the double bond at the 16(17) position of docosapentaenoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)16(17)-EpDPA undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the epoxide group.
Alcohols: Formed through the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(+/-)16(17)-EpDPA has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of (+/-)16(17)-EpDPA involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It modulates the activity of nuclear factor-kappa B (NF-κB) and other inflammatory mediators, reducing the production of pro-inflammatory cytokines.
Cardiovascular Protection: It enhances the production of nitric oxide (NO) and improves endothelial function, leading to vasodilation and reduced blood pressure.
Metabolic Regulation: It influences lipid metabolism and insulin sensitivity through the activation of peroxisome proliferator-activated receptors (PPARs).
Comparaison Avec Des Composés Similaires
(+/-)16(17)-EpDPA can be compared with other epoxy fatty acids such as:
Epoxyeicosatrienoic acids (EETs): Derived from arachidonic acid, known for their vasodilatory and anti-inflammatory effects.
Epoxydocosapentaenoic acids (EpDPEs): Similar to this compound but with different epoxide positions, exhibiting distinct biological activities.
Uniqueness
This compound is unique due to its specific epoxide position, which confers distinct biological activities compared to other epoxy fatty acids. Its ability to modulate multiple physiological pathways makes it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(4Z,7Z,10Z,13Z)-15-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |
Clé InChI |
BCTXZWCPBLWCRV-QCAYAECISA-N |
SMILES isomérique |
CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES canonique |
CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



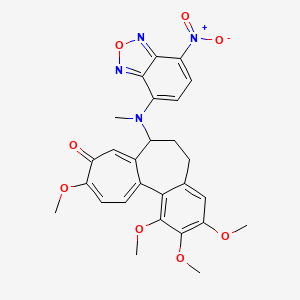
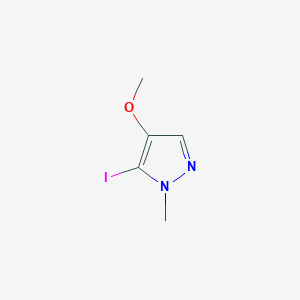
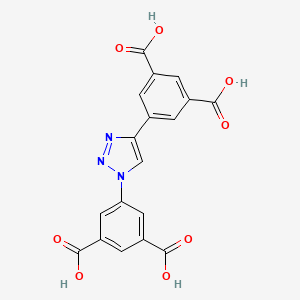
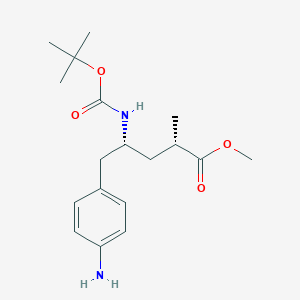
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
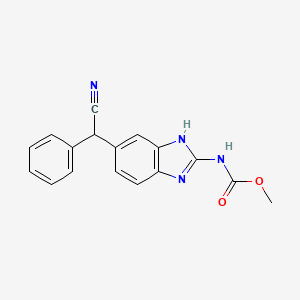
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
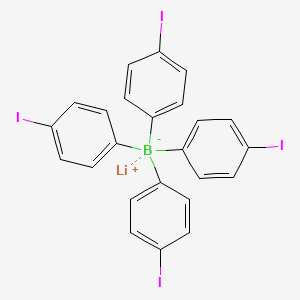
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
